molecular formula C28H24ClN5O3 B13730840 Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 29103-26-2

Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-

Katalognummer: B13730840
CAS-Nummer: 29103-26-2
Molekulargewicht: 514.0 g/mol
InChI-Schlüssel: SCRGECFFDXXVEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is a complex organic compound primarily used as a colorant dye in textiles and fabrics . This compound is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves multiple steps, including the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-[5-[bis(phenylmethyl)amino]phenyl]acetamide. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability and reactivity of the intermediates .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The final product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to various chemical and biological effects, depending on the specific context and environment .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- apart is its specific molecular structure, which imparts unique color properties and stability. This makes it particularly valuable in applications requiring long-lasting and vibrant colors .

Eigenschaften

CAS-Nummer

29103-26-2

Molekularformel

C28H24ClN5O3

Molekulargewicht

514.0 g/mol

IUPAC-Name

N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(dibenzylamino)phenyl]acetamide

InChI

InChI=1S/C28H24ClN5O3/c1-20(35)30-28-17-23(12-15-27(28)32-31-26-14-13-24(34(36)37)16-25(26)29)33(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3,(H,30,35)

InChI-Schlüssel

SCRGECFFDXXVEK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.